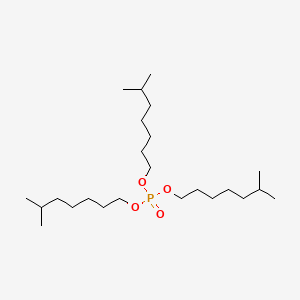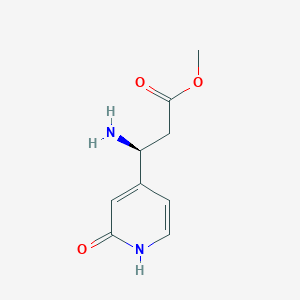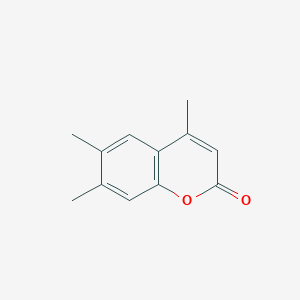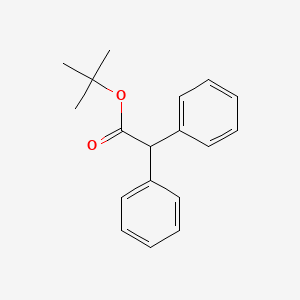
Triisooctyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisooctyl phosphate is an organic compound with the molecular formula C24H51O4P. It is a phosphoric acid ester, specifically the triester of isooctyl alcohol and phosphoric acid. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of plastic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triisooctyl phosphate is typically synthesized through the esterification of phosphoric acid with isooctyl alcohol. The reaction involves the use of phosphorus oxychloride and isooctyl alcohol under controlled conditions. The process can be enhanced by using ultrasonic-assisted chlorine hydride gas removal, which improves the reaction yield and reduces environmental pollution .
Industrial Production Methods
In industrial settings, the production of this compound involves the direct esterification of phosphorus oxychloride with isooctyl alcohol. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out under negative pressure and often utilizes catalysts to improve the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triisooctyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce phosphoric acid and isooctyl alcohol.
Substitution: It can participate in substitution reactions where the isooctyl groups are replaced by other alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Substitution: Various alkyl halides can be used as reagents in substitution reactions.
Major Products
Oxidation: Phosphoric acid derivatives.
Hydrolysis: Phosphoric acid and isooctyl alcohol.
Substitution: Alkyl-substituted phosphoric acid esters.
Applications De Recherche Scientifique
Triisooctyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the manufacturing of lubricants, hydraulic fluids, and flame retardants.
Mécanisme D'action
The mechanism of action of triisooctyl phosphate involves its interaction with molecular targets such as enzymes and receptors. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with cell membranes, altering their fluidity and permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triisobutyl phosphate: Another phosphoric acid ester used as a plasticizer and solvent.
Tris(2-ethylhexyl) phosphate: Known for its use in hydraulic fluids and as a flame retardant.
Tri-n-butyl phosphate: Commonly used as a solvent and plasticizer in various industrial applications.
Uniqueness
Triisooctyl phosphate is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a plasticizer and solvent in a wide range of applications .
Propriétés
Numéro CAS |
25103-23-5 |
|---|---|
Formule moléculaire |
C24H51O4P |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
tris(6-methylheptyl) phosphate |
InChI |
InChI=1S/C24H51O4P/c1-22(2)16-10-7-13-19-26-29(25,27-20-14-8-11-17-23(3)4)28-21-15-9-12-18-24(5)6/h22-24H,7-21H2,1-6H3 |
Clé InChI |
FSLSJTZWDATVTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOP(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (6-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate](/img/structure/B12093939.png)

![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)







![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)
![2-(4,6-Diaminopyrazolo[3,4-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12094005.png)

![benzyl N-[6-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexyl]carbamate](/img/structure/B12094027.png)
